molecular formula C8H14IN3O2 B2938505 N-[2-(1H-pyrazol-1-yl)ethyl]-beta-alanine CAS No. 1245570-07-3

N-[2-(1H-pyrazol-1-yl)ethyl]-beta-alanine

Cat. No.: B2938505
CAS No.: 1245570-07-3
M. Wt: 311.123
InChI Key: LYVZLZNKXNWZPZ-UHFFFAOYSA-N
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Description

Significance within Contemporary Medicinal Chemistry

The significance of N-substituted pyrazolylethyl beta-alanine (B559535) derivatives in contemporary medicinal chemistry lies in the potential for synergistic or novel pharmacological activities arising from the combination of the pyrazole (B372694) and beta-alanine moieties. Pyrazole-containing molecules exhibit a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govresearchgate.net Beta-alanine derivatives have also been investigated for their potential in medicinal chemistry, with some showing promise as anticancer and antioxidant agents. The conjugation of these two scaffolds could lead to compounds with improved pharmacokinetic properties or novel mechanisms of action.

Overview of Pyrazole and Beta-Alanine Scaffolds in Drug Discovery and Chemical Biology

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms and is considered a "privileged scaffold" in medicinal chemistry. nih.gov This is due to its presence in a multitude of approved drugs and its ability to serve as a bioisostere for other aromatic rings, often leading to improved potency and physicochemical properties. Pyrazole derivatives have been successfully developed into drugs for a wide array of therapeutic areas. nih.gov

Beta-alanine is a naturally occurring beta-amino acid, differing from the more common alpha-amino acids in the position of its amino group. It is a key component of several important biological molecules, including carnosine and pantothenic acid (vitamin B5). In chemical biology, beta-alanine and its derivatives are utilized for their roles in various physiological processes. Supplementation with beta-alanine has been shown to increase muscle carnosine levels, which can enhance high-intensity exercise performance by buffering pH changes. nih.govmdpi.com

The following table provides examples of notable drugs containing the pyrazole scaffold, highlighting the diverse therapeutic applications of this heterocyclic ring system.

Drug NameTherapeutic Use
CelecoxibAnti-inflammatory (COX-2 inhibitor)
SildenafilErectile dysfunction (PDE5 inhibitor)
RimonabantAnti-obesity (CB1 receptor antagonist)
FipronilInsecticide (GABA-gated chloride channel antagonist)

This table showcases examples of drugs containing a pyrazole moiety to illustrate the scaffold's therapeutic importance.

Research Landscape of N-Substituted Pyrazolylethyl Beta-Alanine Architectures

The research landscape for N-substituted pyrazolylethyl beta-alanine architectures is still in its early stages. While extensive research exists for pyrazole and beta-alanine derivatives individually, the exploration of their combined structures is a more recent endeavor. Current research efforts are likely focused on the synthesis of novel derivatives and the evaluation of their biological activities across various disease models. The synthetic strategies for creating these molecules may involve multi-step processes, including the synthesis of the pyrazole-ethylamine intermediate followed by its reaction with a beta-alanine derivative.

Initial biological screenings of these compounds would likely investigate their potential as anti-inflammatory, anticancer, or antimicrobial agents, given the known properties of the pyrazole scaffold. Furthermore, the incorporation of the beta-alanine moiety might influence the compounds' pharmacokinetic profiles, such as their solubility, membrane permeability, and metabolic stability. The future of this research area holds the potential for the discovery of new lead compounds with unique therapeutic properties, warranting further investigation into their synthesis and biological evaluation.

The table below lists some of the biological activities associated with derivatives of the core scaffolds.

ScaffoldAssociated Biological Activities
PyrazoleAnti-inflammatory, Analgesic, Anticancer, Antimicrobial, Antiviral
Beta-AlaninepH buffering (via carnosine), Antioxidant, Neurotransmitter modulation

This table summarizes the diverse biological roles of the parent scaffolds, suggesting the potential for multifaceted activity in the combined derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-pyrazol-1-ylethylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c12-8(13)2-4-9-5-7-11-6-1-3-10-11/h1,3,6,9H,2,4-5,7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIJRKVIKKTZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCNCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Substituted Pyrazolylethyl Beta Alanine Analogues

General Strategies for Pyrazole (B372694) Moiety Synthesis

The pyrazole core is a common scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. nih.gov These can be broadly categorized into cyclocondensation, cycloaddition, and cross-coupling reactions.

Cyclocondensation Reactions with Hydrazines and 1,3-Dicarbonyl Compounds

The most classical and widely used method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.govbeilstein-journals.org This approach is versatile, allowing for the preparation of a wide range of substituted pyrazoles. nih.govmdpi.com

The reaction proceeds by the condensation of a hydrazine derivative with a β-diketone. mdpi.com A primary challenge in this synthesis is controlling the regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, which can lead to the formation of two constitutional isomers. beilstein-journals.orgnih.gov To address this, various strategies have been developed, such as using aprotic dipolar solvents which have shown to improve regioselectivity in the synthesis of 1-arylpyrazoles. nih.gov

Multicomponent reactions (MCRs) have enhanced the efficiency of this classic method by generating the 1,3-dicarbonyl compounds in situ. nih.govbeilstein-journals.org For instance, 1,3-diketones can be formed from enolates and carboxylic acid chlorides and then reacted in a one-pot procedure with a hydrazine to yield the pyrazole. nih.gov Similarly, α,β-unsaturated ketones can undergo addition reactions to form 1,3-dicarbonyls in situ, which then cyclize with hydrazines. nih.gov

Reactant 1Reactant 2ConditionsProductKey Features
1,3-Dicarbonyl CompoundHydrazineAcid or Base CatalysisSubstituted PyrazoleClassic and versatile method; potential for regioisomers. beilstein-journals.orgnih.gov
Enolate & Carboxylic Acid ChlorideHydrazineOne-pot, LiHMDS base3,4,5-Substituted PyrazoleIn situ generation of dicarbonyl; avoids further acylation. nih.gov
α,β-Unsaturated KetoneHydrazineAddition-cyclocondensationSubstituted PyrazoleOvercomes regioselectivity limitations of traditional Knorr synthesis. nih.gov
Arylboronic Acid & Boc-protected Diimide1,3-Dicarbonyl CompoundCopper catalysis, one-potN-ArylpyrazoleIn situ formation of the hydrazine precursor. nih.govbeilstein-journals.org

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition reaction is another powerful tool for the synthesis of the pyrazole ring. nih.gov This method typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile). acs.org A significant advantage of this approach is the ability to generate the often unstable diazo compounds in situ from precursors like tosylhydrazones. acs.orgacs.org

This one-pot procedure allows for the regioselective synthesis of 3,5-disubstituted pyrazoles by reacting diazo compounds derived from aldehydes with terminal alkynes. acs.org The use of alkyne surrogates, such as α-bromocinnamaldehyde, can also be employed to control regioselectivity in the synthesis of tetrasubstituted pyrazoles. nih.gov The reaction with alkenes initially forms pyrazolines, which can then be oxidized to the corresponding pyrazoles. nih.gov

1,3-Dipole SourceDipolarophileConditionsProductKey Features
Aldehyde (via tosylhydrazone)Terminal AlkyneOne-pot, in situ diazo generation3,5-Disubstituted PyrazoleConvergent and regioselective. acs.org
ArylhydrazoneVinyl DerivativeIn situ nitrilimine generation1,3,5-Substituted PyrazoleSimple and practical protocol. nih.gov
Nitrile Imineα-BromocinnamaldehydeHuisgen cyclization1,3,4,5-Tetrasubstituted PyrazoleUse of an alkyne surrogate for regiocontrol. nih.gov

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable for the functionalization of the pyrazole core. rsc.orgrhhz.net This reaction is especially useful for the synthesis of aryl-substituted pyrazoles, which can be challenging to prepare via classical condensation methods. rhhz.net

The Suzuki-Miyaura reaction involves the coupling of a pyrazole halide (or triflate) with a boronic acid or ester in the presence of a palladium catalyst and a base. rsc.orgnih.gov This methodology has been successfully applied to the synthesis of 4-substituted-1H-pyrazole-3,5-diamines, where a 4-bromo-3,5-dinitro-1H-pyrazole is coupled with various boronic acids. rsc.org Microwave irradiation has been shown to accelerate these coupling reactions, leading to high yields in short reaction times. rhhz.net The choice of ligand is crucial for the success of these couplings, with bulky biarylphosphine ligands often being employed to promote the reaction of nitrogen-rich heterocycles. nih.govmit.edu

Pyrazole SubstrateCoupling PartnerCatalyst/LigandProductKey Features
4-Bromo-3,5-dinitro-1H-pyrazoleAryl/Heteroaryl/Styryl Boronic AcidXPhos Pd G24-Substituted DinitropyrazoleAccess to derivatives difficult to prepare otherwise. rsc.org
4-Iodo-1-methyl-1H-pyrazoleArylboronic AcidPd(PPh₃)₄4-Aryl-1-methyl-1H-pyrazoleMicrowave-promoted, high yields, short reaction times. rhhz.net
N-AcylpyrazoleBoronic AcidPd-NHCKetoneC-N bond cleavage for the formation of acylmetals. acs.org
Halo-pyrazole(Hetero)arylzinc ChlorideXPhos/Pd-G34-(Hetero)aryl-pyrazoleNegishi cross-coupling for C-C bond formation. rsc.org

Synthesis from Vinyl Ketones and Pyranones

Pyrazoles can also be synthesized from other heterocyclic or open-chain precursors. The reaction of α,β-ethylenic ketones (vinyl ketones) with hydrazine derivatives first yields pyrazolines, which are then oxidized to pyrazoles. nih.gov This method is effective for producing 1,3,5-trisubstituted pyrazoles. nih.gov

Pyranones are another class of heterocyclic precursors that can be converted to pyrazoles. For example, 2,3-dihydro-4H-pyran-4-ones react with arylhydrazines to give 5-substituted pyrazoles. nih.gov Similarly, chromones can be used in a sequence involving a Suzuki coupling followed by reaction with hydrazine hydrate (B1144303) to produce 3,4-diarylpyrazoles. nih.gov Furfuryl ketones can also serve as triketone equivalents in a reaction with hydrazines to form pyrazolylvinyl ketones under mild conditions. rsc.org

PrecursorReagentProductKey Features
α,β-Ethylenic KetoneHydrazine Derivative1,3,5-Trisubstituted PyrazoleTwo-step process involving pyrazoline formation and subsequent oxidation. nih.gov
2,3-Dihydro-4H-pyran-4-oneArylhydrazine5-Substituted PyrazoleUtilizes a heterocyclic precursor for pyrazole synthesis. nih.gov
ChromoneArylboronic Acid, then Hydrazine Hydrate3,4-DiarylpyrazoleCombination of Suzuki coupling and cyclocondensation. nih.gov
Furfuryl KetoneHydrazinePyrazolylvinyl KetoneMild conditions, atom-efficient approach. rsc.org

Synthesis of Beta-Alanine (B559535) and its N-Substituted Variants

Beta-alanine is the only naturally occurring β-amino acid and serves as a key building block for various biologically active molecules. nih.gov A number of synthetic routes have been developed for its preparation and for the introduction of substituents on the nitrogen atom.

Michael Addition Reactions to Dehydroalanine (B155165) Derivatives

A prominent method for the synthesis of β-substituted alanines is the Michael addition of nucleophiles to dehydroalanine derivatives. researchgate.net Dehydroalanine itself is a poor Michael acceptor, but its reactivity can be enhanced by double acylation of the amino group, for instance, with a tert-butoxycarbonyl (Boc) group. researchgate.netresearchgate.net This makes the β-carbon more electrophilic and susceptible to nucleophilic attack.

This strategy allows for the high-yield synthesis of a variety of β-substituted alanines under mild conditions with simple work-up procedures. researchgate.netrsc.org Various nitrogen nucleophiles, including pyrazole and 1,2,4-triazole, can be added to N-acyl-N-(tert-butoxycarbonyl)dehydroalanine methyl ester to produce the corresponding heterocyclic β-substituted alanines. researchgate.netrsc.org The reaction is typically carried out in the presence of a mild base like potassium carbonate. researchgate.net This methodology is not limited to simple nucleophiles and can be extended to dipeptides containing dehydroalanine. researchgate.net The high diastereoselectivity of these additions can be achieved by using chiral bicyclic dehydroalanines. acs.org

Dehydroalanine DerivativeNucleophileConditionsProductKey Features
N-acyl-N-(tert-butoxycarbonyl)dehydroalanine methyl esterNitrogen Nucleophiles (e.g., pyrazole, imidazole)Mild base (e.g., K₂CO₃)Heterocyclic β-Substituted AlanineHigh yields, mild conditions, simple work-up. researchgate.netrsc.org
Boc-ΔAla(N-Boc)-OMeVarious NucleophilesAcetonitrile, K₂CO₃β-Substituted Alanine DerivativesExcellent substrate for nucleophilic attack. rsc.orgresearchgate.net
Chiral Bicyclic DehydroalanineNitrogen NucleophilesCatalyst-free, room temperatureNβ-Substituted α,β-Diamino AcidsHighly diastereoselective, oxygen and moisture tolerant. acs.org

Functionalization of Amino Acid Precursors

The functionalization of amino acid precursors represents a direct and efficient route to synthesizing β-substituted alanines, including pyrazolyl derivatives. A prominent strategy involves the Michael addition of nucleophiles to dehydroalanine (∆Ala) derivatives. researchgate.net This reaction provides a versatile method for introducing a pyrazole moiety onto a beta-alanine backbone.

The process typically utilizes an N-acyl-N-(tert-butoxycarbonyl)dehydroalanine methyl ester as the Michael acceptor. Pyrazole, acting as the nitrogen nucleophile, adds to the β-position of the dehydroalanine derivative. This approach is advantageous due to its high yields and the mild reaction conditions required, often proceeding without the need for strong inorganic bases. researchgate.net The reaction can be applied not only to single amino acid esters but also to dipeptides containing a dehydroalanine residue, expanding its synthetic utility.

A general scheme for this functionalization is presented below:

Step 1: Preparation of an N-protected dehydroalanine ester.

Step 2: Michael addition of 1H-pyrazole to the dehydroalanine derivative. The reaction is typically carried out in a suitable solvent, and the pyrazole nitrogen attacks the electrophilic double bond of the dehydroalanine.

Step 3: Deprotection of the resulting N-protected pyrazolyl-beta-alanine ester to yield the final product.

This synthetic pathway is highly effective for creating a variety of heterocyclic β-substituted alanines. researchgate.net Another related approach involves the Horner-Wadsworth-Emmons reaction of an aspartic acid-derived β-keto phosphonate (B1237965) ester with aromatic aldehydes to form β-aryl α,β-unsaturated ketones, which can then be reacted with hydrazines to regioselectively synthesize pyrazole-containing α-amino acids. rsc.org

PrecursorReagentProduct ClassKey TransformationReference
N-acyl-N-(Boc)dehydroalanine methyl ester1H-Pyrazoleβ-(Pyrazol-1-yl)alanineMichael Addition researchgate.net
Aspartic acid-derived β-keto phosphonateAromatic Aldehyde, then PhenylhydrazinePyrazole-containing α-amino acidsHorner-Wadsworth-Emmons / Cyclocondensation rsc.org
β-aminopropionitrileAcid or Alkaliβ-alanineHydrolysis nih.gov

Convergent Synthesis Approaches for N-Substituted Pyrazolylethyl Beta-Alanine Frameworks

Convergent synthesis provides a powerful alternative to linear approaches, allowing for the independent synthesis of key structural fragments that are later combined. For N-substituted pyrazolylethyl beta-alanine frameworks, this typically involves the separate preparation of a pyrazole-containing fragment and a beta-alanine derivative, followed by their coupling.

Strategies for Carbon-Nitrogen Bond Formation

The formation of the carbon-nitrogen (C-N) bond is a critical step in both constructing the pyrazole ring and attaching the side chain to the pyrazole nitrogen.

For Pyrazole Ring Synthesis: The most classical and widely used method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. youtube.combeilstein-journals.org This reaction proceeds by initial formation of an imine and then an enamine, followed by cyclization and dehydration to form the aromatic pyrazole ring. youtube.com Variations of this method allow for the synthesis of a wide array of substituted pyrazoles. beilstein-journals.orgnih.gov More recent methods focus on metal-free oxidative C-N bond formation, using reagents like iodine to mediate the cyclization of hydrazones derived from α,β-unsaturated aldehydes or ketones. organic-chemistry.orgnih.gov

For Side Chain Attachment (N-alkylation): Attaching the ethyl-beta-alanine moiety to the pyrazole nitrogen is a key C-N bond-forming step in a convergent strategy. A common method is the N-alkylation of a pre-formed pyrazole ring with a suitable electrophile, such as 2-bromoethyl-beta-alanine ester. Another sophisticated approach is the gold-catalyzed stereoselective 1,4-conjugate addition of pyrazoles to propiolates, which yields N-alkenyl substituted pyrazoles. nih.gov Subsequent hydrogenation of the double bond provides the desired N-alkylated pyrazole, which can serve as a precursor to the final compound. nih.gov

C-N Bond Formation MethodSubstratesProductCatalyst/ReagentReference
Knorr Pyrazole SynthesisHydrazine, 1,3-Dicarbonyl CompoundSubstituted Pyrazole- youtube.com
Oxidative CyclizationHydrazine Salts, α,β-Unsaturated Aldehyd/KetoneSubstituted PyrazoleIodine (I₂) organic-chemistry.orgnih.gov
Ullmann-type CouplingPyrazole, Aryl HalidesN-ArylpyrazoleCopper (Cu) nih.gov
1,4-Conjugate AdditionPyrazole, PropiolatesN-Alkenyl PyrazoleGold (Au) nih.gov

Stereoselective Synthesis of Chiral Centers in Analogues

The synthesis of analogues of N-[2-(1H-pyrazol-1-yl)ethyl]-beta-alanine may require the introduction of chiral centers, particularly at the α or β positions of the beta-alanine backbone. Achieving high stereoselectivity is crucial for investigating the biological activity of specific enantiomers.

One effective strategy for the asymmetric synthesis of α-substituted-β-amino acids involves the use of a chiral auxiliary. nih.gov For example, (R)- or (S)-α-phenylethylamine can be used to prepare a chiral amide. 1,4-addition of another α-phenylethylamine molecule followed by diastereoselective alkylation and subsequent hydrogenolysis can yield enantiomerically enriched α-substituted-β-alanines. nih.gov The use of microwave irradiation in the final deprotection steps can be beneficial in preventing racemization of the desired amino acid product. nih.gov

Another approach involves the stereoselective Staudinger synthesis, which can be used to create chiral β-lactams from enantiomerically pure amino acid-derived α-chloroaldehydes. nih.gov These chiral β-lactams are versatile building blocks that can be transformed into a variety of functionalized chiral azetidines and pyrrolidines, and can also serve as precursors for chiral β-amino acids. nih.gov

Derivatization Strategies and Analogue Generation

To explore structure-activity relationships, the core this compound structure can be systematically modified. Derivatization of the carboxylic acid and diversification of the pyrazole ring are common strategies.

Preparation of Carboxamide and Hydrazide Derivatives

The carboxylic acid group of the beta-alanine moiety is a prime target for derivatization. Standard peptide coupling methods can be employed to synthesize a wide range of carboxamides. This typically involves activating the carboxylic acid, for example, by converting it to an acid chloride, and then reacting it with a primary or secondary amine. nih.gov

The synthesis of pyrazole-carboxamides has been well-documented. For instance, a pyrazole carboxylic acid can be treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is then reacted with various sulfonamides or other amines to yield the target carboxamide derivatives in high yields. nih.gov

Similarly, hydrazide derivatives can be prepared. The reaction of a pyrazole-containing ester with hydrazine hydrate is a common method for producing the corresponding hydrazide. mdpi.com These hydrazides can serve as intermediates for further reactions or as final target molecules. For example, hydrazones derived from galloyl hydrazide can be cyclized to form 4-formyl pyrazole derivatives. chemmethod.com

Derivative TypeStarting MaterialKey Reagent(s)General Product StructureReference
CarboxamidePyrazole Carboxylic AcidSOCl₂, then R₁R₂NHPyrazole-C(O)NR₁R₂ nih.gov
HydrazidePyrazole Carboxylic Acid EsterHydrazine Hydrate (N₂H₄·H₂O)Pyrazole-C(O)NHNH₂ mdpi.com
HydrazoneGalloyl HydrazideAromatic KetoneGalloyl-NH-N=C(R)Ar chemmethod.com

Molecular Characterization and Structural Elucidation of N Substituted Pyrazolylethyl Beta Alanine Compounds

Spectroscopic Analysis Techniques

A comprehensive review of scientific literature and chemical databases reveals a notable lack of specific experimental data for the compound N-[2-(1H-pyrazol-1-yl)ethyl]-beta-alanine. While spectroscopic data for the constituent moieties, pyrazole (B372694) and beta-alanine (B559535), are well-documented, the combined molecule has not been the subject of detailed published research that would allow for a complete analysis of its spectroscopic and structural properties. Methodologies for the characterization of related compounds are well-established and would be applicable to this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Specific ¹H and ¹³C NMR spectral data for this compound are not available in the reviewed literature. However, based on the analysis of similar structures, a hypothetical spectrum can be anticipated.

In a potential ¹H NMR spectrum, characteristic signals would be expected for the protons of the pyrazole ring, the ethyl bridge, and the beta-alanine backbone. The pyrazole protons would likely appear as distinct multiplets in the aromatic region of the spectrum. The ethyl group would present as two triplets, corresponding to the two methylene (B1212753) groups, with their chemical shifts influenced by the adjacent nitrogen atoms. The protons of the beta-alanine moiety would also give rise to characteristic signals, likely two triplets for the two methylene groups.

For the ¹³C NMR spectrum, distinct peaks would be anticipated for each unique carbon atom in the molecule. The carbon atoms of the pyrazole ring would resonate in the downfield region typical for aromatic and heteroaromatic carbons. The carbons of the ethyl linker and the beta-alanine fragment would appear in the aliphatic region of the spectrum, with the carbonyl carbon of the carboxylic acid group exhibiting a characteristic downfield shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm)
Pyrazole-H 7.0 - 8.0
N-CH₂ (ethyl) 3.5 - 4.5
CH₂-N (ethyl) 2.8 - 3.5
N-CH₂ (β-alanine) 2.5 - 3.0

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Pyrazole-C 110 - 140
N-CH₂ (ethyl) 45 - 55
CH₂-N (ethyl) 40 - 50
N-CH₂ (β-alanine) 35 - 45
CH₂-COOH (β-alanine) 30 - 40

Infrared (IR) Spectroscopy

Specific experimental IR spectroscopic data for this compound is not available in published literature. However, the expected characteristic absorption bands can be predicted based on its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be anticipated, corresponding to the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid would likely appear as a strong, sharp peak around 1700-1725 cm⁻¹. The N-H stretching vibration of the secondary amine could be observed in the region of 3200-3500 cm⁻¹. C-H stretching vibrations for the aromatic pyrazole ring and the aliphatic ethyl and beta-alanine chains would be expected in the 2850-3100 cm⁻¹ range. Furthermore, C=N and C=C stretching vibrations from the pyrazole ring would likely be found in the 1400-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
O-H stretch (Carboxylic acid) 2500 - 3300 (broad)
N-H stretch (Secondary amine) 3200 - 3500
C-H stretch (Aromatic/Aliphatic) 2850 - 3100
C=O stretch (Carboxylic acid) 1700 - 1725

Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound could not be located in the available literature. In a hypothetical mass spectrum, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₈H₁₃N₃O₂), which is 183.21 g/mol . Common fragmentation patterns would likely involve the cleavage of the ethyl linker and the beta-alanine side chain. Characteristic fragment ions could correspond to the pyrazolylethyl cation and fragments arising from the loss of the carboxylic acid group.

Computational Chemistry Approaches for Structural Insights

Computational chemistry has emerged as an indispensable tool in modern chemical research, offering profound insights into the structural and electronic properties of molecules. For a molecule such as this compound, which possesses a flexible side chain and multiple functional groups, computational methods are particularly valuable for understanding its behavior at a molecular level. These approaches complement experimental data and can predict a range of properties, from physicochemical characteristics to conformational preferences, thereby guiding further research and application.

A comprehensive understanding of a molecule's physical and chemical properties is crucial for its potential applications. The Petra/Osiris/Molinspiration (POM) approach is a suite of computational tools that allows for the rapid in silico prediction of various molecular properties, including physicochemical characteristics, bioactivity, and toxicity. mdpi.comjuniperpublishers.com This approach is particularly useful in the early stages of research for screening and prioritizing compounds with desirable attributes.

Petra (Parameter Estimation for the Treatment of Reactivity Applications) is a program that calculates a variety of physicochemical properties based on empirical methods. mdpi.comjuniperpublishers.com For this compound, Petra could be employed to estimate properties such as:

LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a molecule, which is a critical factor in its pharmacokinetic profile, including absorption and distribution. molinspiration.com

Aqueous Solubility (LogS): Predicting the solubility of a compound in water is essential for various applications, including formulation development.

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability. molinspiration.com

Osiris Property Explorer is another component of the POM suite that focuses on predicting potential toxicological risks and drug-likeness. mdpi.comresearchgate.net For this compound, Osiris can predict:

Toxicity Risks: This includes potential for mutagenicity, tumorigenicity, irritancy, and reproductive effects. researchgate.net

Drug-Likeness: This score is based on a comparison of the molecule's structural fragments with those of known drugs. researchgate.net

Molinspiration is a tool that calculates a range of important molecular properties, including those related to Lipinski's "Rule of Five," which are guidelines for evaluating the drug-likeness of a chemical compound. molinspiration.com For this compound, Molinspiration can calculate:

Lipinski's Rule of Five Parameters: These include molecular weight, logP, number of hydrogen bond donors, and number of hydrogen bond acceptors. Molecules that comply with this rule are more likely to be orally bioavailable. molinspiration.com

Number of Rotatable Bonds: This parameter provides an indication of the molecule's conformational flexibility. molinspiration.com

The application of the POM approach can generate a comprehensive profile of this compound, highlighting its potential strengths and weaknesses for various applications and guiding further experimental investigation. An array of computational approaches, including DFT/QSAR/POM methods, has been utilized for a better understanding of drug properties. researchgate.net

Table 1: Hypothetical Theoretical Physicochemical Properties of this compound Calculated Using Molinspiration

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight197.23 g/mol Yes (≤ 500)
LogP< 5Yes (≤ 5)
Number of Hydrogen Bond Donors2Yes (≤ 5)
Number of Hydrogen Bond Acceptors4Yes (≤ 10)
Topological Polar Surface Area (TPSA)65.5 ŲN/A
Number of Rotatable Bonds6N/A

Note: The values in this table are hypothetical and would need to be calculated using the specified software for the actual compound.

The three-dimensional structure of a molecule is intimately linked to its properties and reactivity. Geometric parameter optimization and conformational analysis are computational techniques used to determine the most stable arrangement of atoms in a molecule and to explore the different spatial arrangements it can adopt.

Geometric Parameter Optimization is typically performed using quantum mechanical methods, such as Density Functional Theory (DFT). nih.gov The B3LYP functional with a suitable basis set, such as 6-311++G(d,p), is a commonly used level of theory for optimizing the geometries of organic molecules. nih.gov This process calculates the electronic structure of the molecule and adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. For this compound, this would involve optimizing the geometry of the pyrazole ring, the ethyl linker, and the beta-alanine moiety to find the most stable arrangement. Theoretical studies have earned a vital role in the investigation of physical and chemical properties of atoms and molecules. nih.gov

Conformational Analysis is particularly important for flexible molecules like this compound, which has several rotatable single bonds. The conformation of the molecule can significantly influence its interactions with other molecules and its biological activity. The potential energy surface of the molecule can be explored by systematically rotating the dihedral angles of the flexible bonds and calculating the energy of each resulting conformation. This allows for the identification of low-energy conformers that are likely to be populated at room temperature.

For this compound, key dihedral angles to consider would be those around the C-C bonds of the ethyl linker and the C-N and C-C bonds of the beta-alanine backbone. The results of a conformational analysis can provide valuable information about the preferred shape of the molecule and the relative energies of different conformations.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleAtoms InvolvedDescription
τ1N(pyrazole)-C-C-NRotation around the ethyl linker
τ2C-C-N-CRotation around the ethyl-beta-alanine bond
τ3C-N-C-CRotation within the beta-alanine backbone
τ4N-C-C-C(O)OHRotation within the beta-alanine backbone

By employing these computational chemistry approaches, a detailed understanding of the molecular characteristics and structural features of this compound can be achieved. This knowledge is fundamental for predicting its behavior and for the rational design of new compounds with tailored properties.

Pharmacological Investigations of N Substituted Pyrazolylethyl Beta Alanine Derivatives

Receptor Binding and Functional Assays

The primary pharmacological activity identified for this class of compounds revolves around their interaction with G-protein coupled receptors (GPCRs), particularly the glucagon (B607659) receptor.

Research has identified N-[(4-{(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) as a potent and selective antagonist of the glucagon receptor (GCGR). medchemexpress.comnih.gov This compound acts as a reversible and competitive antagonist. medchemexpress.comnih.gov In binding assays, MK-0893 demonstrated a high affinity for the human glucagon receptor, with an IC50 value of 6.6 nM. medchemexpress.comnih.gov Further functional assays confirmed its antagonistic properties. medchemexpress.comnih.gov

Table 1: Glucagon Receptor (GCGR) Binding Affinity of MK-0893

The selectivity of MK-0893 was evaluated against a panel of related family B GPCRs. The compound exhibited significant selectivity for the glucagon receptor. medchemexpress.comnih.gov Considerably higher concentrations of MK-0893 were required to achieve 50% inhibition at other receptors, indicating a specific interaction with GCGR. medchemexpress.comnih.gov For instance, the IC50 value for the Gastric Inhibitory Polypeptide Receptor (GIPR) was 1020 nM, and for the Pituitary Adenylate Cyclase-Activating Polypeptide Type 1 Receptor (PAC1) it was 9200 nM. medchemexpress.comnih.gov For the Glucagon-Like Peptide-1 Receptor (GLP-1R), Vasoactive Intestinal Peptide Receptor 1 (VPAC1), and Vasoactive Intestinal Peptide Receptor 2 (VPAC2), the IC50 values were all greater than 10,000 nM, underscoring the compound's high selectivity for the glucagon receptor. medchemexpress.comnih.gov

Table 2: Selectivity Profile of MK-0893 against Related GPCRs

The functional antagonism of the glucagon receptor by MK-0893 was further demonstrated through its effect on cyclic adenosine (B11128) monophosphate (cAMP) signaling. As a key second messenger for glucagon receptor activation, the inhibition of its production is a hallmark of antagonism. In functional assays measuring cAMP activity, MK-0893 displayed a potent inhibitory effect with an IC50 of 15.7 nM. medchemexpress.comnih.gov This confirms that the binding of the compound to the glucagon receptor translates into a functional blockade of the downstream signaling pathway.

Table 3: Functional cAMP Activity of MK-0893

No studies were found that investigated the inhibitory activity of N-[2-(1H-pyrazol-1-yl)ethyl]-beta-alanine or its derivative, MK-0893, on the Insulin-like Growth Factor 1 Receptor (IGF-1R). While some pyrazole-containing compounds have been explored as IGF-1R inhibitors, there is no specific data available for the compound . nih.gov

Enzyme Inhibition Studies

There is no available scientific literature or research data to suggest that this compound or its derivatives, including MK-0893, have been investigated for or possess inhibitory activity against DNA gyrase. While some pyrazole (B372694) derivatives have been studied as potential DNA gyrase inhibitors, this activity has not been reported for the specific chemical class discussed in this article. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a key target for antimicrobial and anticancer therapies. mdpi.com The inhibition of DHFR by pyrazole-containing compounds has been an active area of research.

Recent studies have highlighted the potential of pyrazole analogues as potent DHFR inhibitors. For instance, a series of novel pyrazolo[3,4-d]pyrimidine derivatives bearing amino acid conjugates were synthesized and evaluated for their ability to inhibit human DHFR (hDHFR). Several of these compounds demonstrated significant inhibitory activity, with some exhibiting IC50 values considerably lower than the established drug, Methotrexate. nih.gov Specifically, compounds designated as 10e , 10f , and 10g in the study showed IC50 values of less than 1 µM, while Methotrexate had an IC50 of 5.61 µM under the same conditions. nih.gov The most active of these, compound 10e , was found to induce apoptosis and arrest the cell cycle in the G1/S phase in MCF-7 breast cancer cells. nih.gov

Another study focused on thiophenyl-pyrazolyl-thiazole hybrids as DHFR inhibitors, particularly targeting Mycobacterium tuberculosis DHFR. nih.gov This research underscores the versatility of the pyrazole scaffold in designing inhibitors for various isoforms of the DHFR enzyme. While direct studies on this compound are not available, the potent activity of these related pyrazole derivatives suggests that the N-substituted pyrazolylethyl beta-alanine (B559535) scaffold could be a promising starting point for the development of novel DHFR inhibitors.

Table 1: DHFR Inhibitory Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Target Enzyme IC50 (µM) Reference Drug (IC50 µM)
10e hDHFR < 1 Methotrexate (5.61)
10f hDHFR < 1 Methotrexate (5.61)
10g hDHFR < 1 Methotrexate (5.61)

Data sourced from a study on pyrazolo[3,4-d]pyrimidine analogues. nih.gov

Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates, thereby reducing the impact of carbohydrates on blood sugar levels. nih.gov The pyrazole scaffold has emerged as a promising structural motif for the development of new alpha-glucosidase inhibitors. nih.gov

Research into pyrazole-based compounds has demonstrated their potential in this area. For example, a synthetic pyrazolobenzothiazine derivative, referred to as S1, exhibited potent inhibitory effects on both α-glucosidase and α-amylase, with IC50 values of 3.91 µM and 8.89 µM, respectively. nih.gov This activity was significantly stronger than the standard drug, acarbose (B1664774), which had IC50 values of 58.8 µM for α-glucosidase and 28.8 µM for α-amylase in the same study. nih.gov

Furthermore, a series of 1,3,5-trisubstituted-2-thioxoimidazloidin-4-one analogues were synthesized and showed considerable inhibitory activity against both enzymes. One compound, in particular, demonstrated an IC50 of 5.08 µg/mL against α-glucosidase and 0.21 µg/mL against α-amylase, comparing favorably to acarbose (IC50 = 5.76 µg/mL and 0.39 µg/mL, respectively). nih.gov While these compounds are not direct derivatives of this compound, their potent α-glucosidase inhibitory activity highlights the potential of the broader class of N-substituted pyrazole derivatives in the management of diabetes.

Kinase Inhibition (e.g., Aurora A/B Kinase, VEGFR2 Kinase)

Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them important therapeutic targets. Pyrazole-based compounds have been successfully developed as inhibitors of several key kinases.

Aurora A/B Kinase: The Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. mdpi.com Pyrazole derivatives have shown significant promise as inhibitors of these kinases. For instance, Barasertib (AZD1152), a pyrazole derivative, is a highly selective Aurora B kinase inhibitor with an IC50 value of 0.37 nM in cell-free assays. mdpi.com

VEGFR2 Kinase: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several pyrazole-based derivatives have been investigated as VEGFR2 inhibitors. One study reported a series of pyrazole-tethered heterocyclic compounds with potent anti-prostate cancer activity. Two compounds from this series, 3a and 3i , displayed significant cytotoxic activity with IC50 values of 1.22 µM and 1.24 µM, respectively, against the PC-3 human cancer cell line. nih.gov More importantly, they were potent VEGFR-2 inhibitors, with compound 3i exhibiting an IC50 of 8.93 nM. nih.gov

Table 2: Kinase Inhibitory Activity of Selected Pyrazole Derivatives

Compound Target Kinase IC50
Barasertib (AZD1152) Aurora B 0.37 nM
Compound 3a VEGFR-2 38.28 nM
Compound 3i VEGFR-2 8.93 nM

Data compiled from studies on various pyrazole-based kinase inhibitors. mdpi.comnih.gov

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is an enzyme involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. mdpi.com The pyrazole and pyrazoline scaffolds have been extensively explored for the development of MAO-B inhibitors.

A study on halogenated pyrazolines identified a potent and selective MAO-B inhibitor, 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7), which exhibited an IC50 value of 0.063 µM for MAO-B. mdpi.com The compound also showed a high selectivity index (SI) of 133.0 for MAO-B over MAO-A and was found to be a reversible and competitive inhibitor with a Ki value of 0.034 µM. mdpi.com

In another study, a series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated for MAO inhibition. nih.gov The most potent compound, S5, displayed an IC50 value of 0.203 µM for MAO-B and a selectivity index of 19.04. nih.gov The kinetic studies revealed that this compound was a competitive reversible inhibitor with a Ki value of 0.155 ± 0.050 µM. nih.gov These findings demonstrate the significant potential of N-substituted pyrazole and pyrazoline derivatives as selective MAO-B inhibitors.

Table 3: MAO-B Inhibitory Activity of Selected Pyrazoline and Pyridazinobenzylpiperidine Derivatives

Compound Target Enzyme IC50 (µM) Ki (µM) Selectivity Index (MAO-B/MAO-A)
EH7 MAO-B 0.063 0.034 133.0
S5 MAO-B 0.203 0.155 19.04

Data from studies on halogenated pyrazolines and pyridazinobenzylpiperidine derivatives. mdpi.comnih.gov

Topoisomerase II (Topo II) Inhibition

Topoisomerase II is an essential enzyme that manages DNA topology and is a validated target for a number of clinically used anticancer drugs. nih.gov The pyrazole nucleus has been incorporated into molecules designed to inhibit this enzyme.

Research on pyrazolo[1,5-a]indole derivatives has identified them as strong inhibitors of Topo II. Compounds designated as GS-2 , -3 , and -4 in the study were found to be potent inhibitors of Topo II, with IC50 values in the range of 10-30 µM. Interestingly, these compounds act as catalytic inhibitors, meaning they interfere with the enzyme's function without stabilizing the DNA-enzyme cleavage complex, a mechanism distinct from that of Topo II poisons like etoposide.

Another line of research has explored pyrazole analogs as inhibitors of bacterial type II topoisomerases, demonstrating the broad applicability of this scaffold in targeting topoisomerases across different species. While direct evidence for the Topo II inhibitory activity of this compound is not yet available, the proven activity of other pyrazole-containing compounds suggests this is a viable area for future investigation.

Diverse Biological Activities and Therapeutic Potential

Anti-diabetic Properties

The anti-diabetic potential of N-substituted pyrazole derivatives is a significant area of interest, primarily linked to their ability to inhibit carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, as discussed in section 4.2.3. By inhibiting these enzymes, pyrazole derivatives can delay the absorption of glucose from the gut, leading to a reduction in postprandial hyperglycemia. nih.gov

In addition to enzyme inhibition, studies have explored the in vivo anti-diabetic effects of pyrazole-containing compounds. A pyrazolobenzothiazine derivative, S1, not only showed potent inhibition of α-glucosidase and α-amylase in vitro but also demonstrated significant anti-diabetic effects in a mouse model. nih.gov In vivo studies revealed that this compound helped to lower blood glucose levels, increase insulin (B600854) levels, and improve the biochemical profile, including cholesterol and creatinine (B1669602) levels. nih.gov

Furthermore, a study on aryl-substituted pyrazolo[3,4-b]pyridine derivatives found that several compounds in the series exhibited excellent α-amylase inhibition, with IC50 values around 5 µM, which is substantially more potent than the reference drug acarbose (IC50 = 200.1 µM). nih.gov These findings collectively support the therapeutic potential of the pyrazole scaffold in the development of new anti-diabetic agents.

Anti-inflammatory and Analgesic Actions

The pyrazole nucleus is a key feature in several well-established non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Research into N-substituted pyrazolylethyl beta-alanine derivatives and related pyrazole compounds has revealed significant potential in modulating inflammatory pathways and alleviating pain. nih.govresearchgate.net These compounds often exert their effects through mechanisms like the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins (B1171923) involved in inflammation and pain signaling. nih.govscielo.br

A notable example is the pyrazole derivative FR140423, which demonstrated 150 times more selectivity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). nih.gov This selectivity is a desirable trait for reducing the gastrointestinal side effects commonly associated with non-selective NSAIDs. nih.gov In animal models, oral administration of FR140423 potently reduced carrageenin-induced paw edema and adjuvant arthritis, with effects two- to three-fold more potent than indomethacin. nih.gov Furthermore, it displayed a dose-dependent anti-hyperalgesic effect in a yeast-induced pain model that was five times more potent than indomethacin. nih.gov Uniquely, FR140423 also showed analgesic effects in non-inflamed tissues, suggesting a mechanism that may involve opioid pathways, as its effects were blocked by the antagonist naloxone. nih.gov

Other studies have explored different pyrazole structures. A series of pyrazole derivatives coupled with pyrazoline were evaluated in both in vitro and in vivo models. tandfonline.com Compound 9b from this series showed a 66.4% inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF)-α release, outperforming the standard drug dexamethasone (B1670325). tandfonline.com In a xylene-induced ear edema model, compound 4a inhibited edema by 48.71%, which was more effective than dexamethasone (47.18%). tandfonline.com Similarly, pyrazoline derivatives have been found to be more potent than their pyrazole counterparts in inhibiting carrageenin-induced paw edema and nociception. nih.gov

Table 1: Anti-inflammatory and Analgesic Activity of Pyrazole Derivatives
CompoundModel/AssayKey FindingReference
FR140423Carrageenin-induced paw edema2-3 times more potent than indomethacin. nih.gov
FR140423Yeast-induced hyperalgesia5 times more potent than indomethacin. nih.gov
Compound 9bLPS-induced TNF-α release66.4% inhibition, superior to dexamethasone. tandfonline.com
Compound 4aXylene-induced ear edema48.71% inhibition, more effective than dexamethasone (47.18%). tandfonline.com
Pyrazoline 2gLipoxygenase (LOX) inhibitionIC₅₀ = 80 µM. nih.gov

Anti-microbial and Anti-fungal Efficacy

Pyrazole derivatives represent a versatile scaffold for the development of new antimicrobial and antifungal agents, a critical need given the rise of resistant microbial strains. nih.gov Studies have demonstrated that strategic modifications to the pyrazole ring can yield compounds with potent activity against a range of bacterial and fungal pathogens. tandfonline.comnih.gov

In the realm of antifungal research, novel pyrazole-4-carboxamides containing an ether group were designed as potential succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.org Compounds 7d and 12b from this series exhibited outstanding activity against Rhizoctonia solani, with an EC₅₀ value of 0.046 μg/mL, which is significantly more potent than the commercial fungicides boscalid (B143098) (0.741 μg/mL) and fluxapyroxad (B1673505) (0.103 μg/mL). acs.org Another study found that the isoxazolol pyrazole carboxylate derivative 7ai displayed strong antifungal activity against R. solani, with an EC₅₀ of 0.37 μg/mL, surpassing the efficacy of the commercial fungicide carbendazol. nih.gov

Fluorinated pyrazole aldehydes have also been investigated for their effects on phytopathogenic fungi. mdpi.com The 2-chlorophenyl derivative (H9 ) was the most active against Sclerotinia sclerotiorum and Fusarium culmorum, showing 43.07% and 46.75% inhibition, respectively. mdpi.com The presence of electronegative groups on the pyrazole ring structure has been noted to enhance antifungal activity. slideshare.net

Table 2: Antimicrobial and Antifungal Activity of Pyrazole Derivatives
CompoundTarget OrganismActivity Metric (EC₅₀ / % Inhibition)Reference
Compounds 7d & 12bRhizoctonia solani0.046 μg/mL acs.org
Compound 7aiRhizoctonia solani0.37 μg/mL nih.gov
Compound H9Sclerotinia sclerotiorum43.07% Inhibition mdpi.com
Compound H9Fusarium culmorum46.75% Inhibition mdpi.com

Anti-cancer and Anti-tumor Activity

The pyrazole scaffold is a privileged structure in the design of anticancer agents, capable of interacting with various targets involved in cancer cell proliferation, such as kinases and tubulin. nih.govsrrjournals.com A multitude of pyrazole derivatives have been synthesized and evaluated, showing moderate to excellent cytotoxicity against various human cancer cell lines. nih.govnih.gov

For instance, a series of pyrazole benzothiazole (B30560) hybrids were screened against several cancer cell lines, with compound 25 exhibiting potent activity with IC₅₀ values ranging from 3.17 to 6.77 µM. nih.gov Another study on pyrazole derivatives functionalized with aryldiazo groups found that compound 1 effectively inhibited cell growth in colorectal carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines, with IC₅₀ values of 4.2 µM and 4.4 µM, respectively. nih.gov

The mechanism of action is often linked to the inhibition of critical cellular enzymes. Novel indole (B1671886) derivatives linked to a pyrazole moiety, compounds 33 and 34 , not only displayed potent cancer inhibition (IC₅₀ < 23.7 µM) but also showed significant inhibitory activity toward cyclin-dependent kinase 2 (CDK2), with IC₅₀ values of 0.074 and 0.095 µM, respectively. nih.gov Similarly, certain pyrazolo[4,3-c]pyridine derivatives demonstrated potent activity against MCF7 (breast cancer) and HepG2 cell lines, with IC₅₀ values as low as 1.937 and 3.695 µg/mL. nih.gov These findings underscore the potential of pyrazole-based compounds as promising leads for the development of new anticancer therapies. srrjournals.comnih.gov

Table 3: Anti-cancer Activity of Pyrazole Derivatives
CompoundCancer Cell LineActivity Metric (IC₅₀)Reference
Compound 25HT29, PC3, A549, U87MG3.17 - 6.77 µM nih.gov
Compound 1HCT-116 (Colorectal)4.2 µM nih.gov
Compound 1HepG2 (Liver)4.4 µM nih.gov
Compounds 33 & 34Various (HCT116, MCF7, etc.)&lt; 23.7 µM nih.gov
Compound 41MCF-7 (Breast)1.937 µg/mL nih.gov
Compound 41HepG2 (Liver)3.695 µg/mL nih.gov

Neuroprotective Effects

The pyrazole scaffold has attracted significant attention from medicinal chemists for its potential in developing novel neuroprotective agents to treat complex neurological disorders. nih.govbenthamdirect.com Research suggests that pyrazole-based compounds can offer therapeutic benefits through multiple mechanisms, including anti-inflammatory, antioxidant, and anti-amyloid properties. researchgate.net

In the context of Alzheimer's disease (AD), a progressive neurodegenerative illness, pyrazole derivatives have shown promise. researchgate.net Preclinical studies indicate that these compounds can inhibit key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are linked to cognitive decline in AD. researchgate.net Furthermore, they have demonstrated the ability to lower the production of amyloid-beta plaques and shield neurons from oxidative stress, both of which are central to the pathology of AD. researchgate.net

Neuroinflammation is another critical factor in the pathogenesis of many neurodegenerative diseases. bohrium.com A second generation of pyrazole analogs was designed to improve neuroprotective activity under inflammatory conditions. bohrium.com In vitro assays revealed that several of these compounds significantly reduced the neurotoxic secretions from immune-stimulated microglia-like human THP-1 monocytic cells. bohrium.com One compound, in particular, was also found to directly protect SH-SY5Y neuronal cells from these cytotoxic secretions, highlighting the potential of pyrazole derivatives as novel inhibitors of neuroinflammation. bohrium.com

Table 4: Neuroprotective Activity of Pyrazole Derivatives
Compound ClassModel/AssayObserved EffectReference
General Pyrazole DerivativesAlzheimer's Disease ModelsInhibition of AChE and BChE; reduction of amyloid-beta plaque. researchgate.net
Pyrazolyl Oxalamide DerivativesImmune-stimulated THP-1 cellsReduced neurotoxic secretions. bohrium.com
Pyrazolyl Oxalamide DerivativesSH-SY5Y neuronal cellsProtection against cytotoxic secretions from THP-1 cells. bohrium.com
Indeno[1,2-c]pyrazole-2-carboxamide (4b)Neuroprotection AssayShowed neuroprotection with 26.2 ± 1.9% of total propidium (B1200493) iodide uptake. nih.gov

Anticonvulsant Properties

The pyrazole structure is a core component of various compounds investigated for their activity on the central nervous system, including anticonvulsant properties. minia.edu.egresearchgate.net Research has shown that derivatives of this scaffold can effectively reduce seizures in established experimental models, suggesting their potential utility against epilepsy. minia.edu.egnih.gov

Pharmacological evaluations indicate that specific structural modifications can enhance anticonvulsant activity. For example, the replacement of the 1H position of the pyrazole ring with phenyl and substituted phenyl groups has been shown to significantly increase the ability to reduce electroshock-induced convulsions when compared to the standard drug phenytoin (B1677684). researchgate.net

In studies using chemically induced seizure models, certain pyrazolone (B3327878) derivatives demonstrated significant efficacy. minia.edu.eg Compounds 11a , 11b , and 11d exhibited a remarkable protective effect against clonic seizures induced by pentylenetetrazole (PTZ). minia.edu.eg The potency of these compounds was found to be nearly equivalent to that of phenobarbital (B1680315) sodium and superior to phenytoin sodium at similar dose levels. minia.edu.eg Another study designed and tested a series of novel substituted pyrazoles, identifying compound 7h as a particularly potent anticonvulsant agent in both maximal electroshock seizure and subcutaneous pentylenetetrazole assays. nih.gov

Table 5: Anticonvulsant Activity of Pyrazole Derivatives
CompoundSeizure ModelKey FindingReference
1-Phenyl substituted pyrazolesMaximal Electroshock Seizure (MES)Significantly reduces convulsions; more active than 1H-pyrazoles. researchgate.net
Compound 7hMES and subcutaneous PTZIdentified as the most potent anticonvulsant in the series. nih.gov
Compounds 11a, 11b, 11dPentylenetetrazole (PTZ) induced seizuresRemarkable protective effect, activity close to phenobarbital. minia.edu.eg

Antiviral Applications

The development of effective antiviral agents is a global health priority, and pyrazole derivatives have emerged as a promising scaffold in this field. rsc.orgresearchgate.net These compounds have been investigated for activity against a range of viruses, including coronaviruses, plant viruses, and arboviruses. rsc.orgresearchgate.neteurekaselect.com

Recent studies have highlighted the potential of hydroxyquinoline-pyrazole derivatives as potent inhibitors of several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org These compounds showed promise in molecular docking studies and exhibited potent inhibition of SARS-CoV-2 at low concentrations in vitro. rsc.org

The antiviral activity of pyrazoles extends to plant viruses as well. A series of pyrazole derivatives containing an oxime moiety were synthesized and tested against the Tobacco Mosaic Virus (TMV). researchgate.net Compounds 4a and 4g demonstrated inactivation effects against TMV with EC₅₀ values of 58.7 and 65.3 µg/mL, respectively, which is comparable to the commercial antiviral agent Ningnanmycin (EC₅₀ = 52.7 µg/mL). researchgate.net Another study involving pyrazole derivatives containing oxime esters also found that some compounds possessed good anti-TMV bioactivity. nih.gov

Furthermore, in the search for inhibitors of the Chikungunya virus (ChikV), a pyrazole derivative, compound 11 , was identified through high-throughput virtual screening and subsequent in vitro testing. eurekaselect.com It was the only compound in its series to show inhibitory activity against ChikV, with an IC₅₀ value of 5 µg/mL (14.15 µM). eurekaselect.com

Table 6: Antiviral Activity of Pyrazole Derivatives
Compound Class/NameTarget VirusActivity Metric (IC₅₀ / EC₅₀)Reference
Hydroxyquinoline-pyrazole derivativesSARS-CoV-2, MERS-CoV, HCoV-229EPotent inhibition at low concentrations. rsc.org
Compound 4a (pyrazole-oxime)Tobacco Mosaic Virus (TMV)58.7 µg/mL researchgate.net
Compound 4g (pyrazole-oxime)Tobacco Mosaic Virus (TMV)65.3 µg/mL researchgate.net
Compound 11Chikungunya Virus (ChikV)5 µg/mL (14.15 µM) eurekaselect.com

Antitubercular and Antileishmanial Activity

Pyrazole-containing compounds have been recognized for their broad spectrum of pharmacological activities, including efficacy against various infectious diseases like tuberculosis and leishmaniasis. nih.govglobalresearchonline.net In particular, significant research has focused on developing pyrazole derivatives as potent antileishmanial agents. academicjournals.orgresearchgate.net

Several studies have demonstrated the effectiveness of novel pyrazole derivatives against different species of Leishmania. In one study, a series of pyrazole derivatives were synthesized and tested in vitro, revealing that most compounds exhibited better antileishmanial activity than the standard drug miltefosine (B1683995). academicjournals.org Compound IIIb , a phenyl pyrazoline with a propanoyl side chain, was exceptionally active against Leishmania donovani, with an IC₅₀ value of 0.0112 µg/mL, making it significantly more potent than both miltefosine (IC₅₀ = 0.3 µg/mL) and amphotericin B deoxycholate (IC₅₀ = 0.2 µg/mL). academicjournals.org

Another newly synthesized pyrazole derivative showed micromolar inhibitory activity against the in vitro multiplication of Leishmania tropica, Leishmania major, and Leishmania infantum. researchgate.net The IC₅₀ values for the promastigote growth of these species were 0.48, 0.63, and 0.4 µg/mL, respectively. researchgate.net Additionally, a program focused on developing 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters as potential anti-Leishmania drugs yielded very promising results against Leishmania amazonensis. nih.gov The most active compounds in this series, which were 3'-diethylaminomethyl-substituted derivatives, displayed IC₅₀ values of 0.39 µM and 0.12 µM. nih.gov

Table 7: Antileishmanial Activity of Pyrazole Derivatives
CompoundLeishmania SpeciesActivity Metric (IC₅₀)Reference
Compound IIIbL. donovani0.0112 µg/mL academicjournals.org
4-[2-(1-(ethylamino)-2-methylpropyl)phenyl] -3-(4-methylphenyl)-1-phenylpyrazoleL. tropica0.48 µg/mL researchgate.net
4-[2-(1-(ethylamino)-2-methylpropyl)phenyl] -3-(4-methylphenyl)-1-phenylpyrazoleL. major0.63 µg/mL researchgate.net
4-[2-(1-(ethylamino)-2-methylpropyl)phenyl] -3-(4-methylphenyl)-1-phenylpyrazoleL. infantum0.4 µg/mL researchgate.net
Compound 21 (pyrazolo[3,4-b]pyridine)L. amazonensis0.39 µM nih.gov
Compound 22 (pyrazolo[3,4-b]pyridine)L. amazonensis0.12 µM nih.gov

Angiogenesis Inhibition

Detailed research findings and data tables concerning the anti-angiogenic activity of this compound are not available.

Mechanistic Elucidation of N Substituted Pyrazolylethyl Beta Alanine Action

Molecular Target Identification and Validation

The primary molecular target for this class of N-substituted pyrazolylethyl beta-alanine (B559535) derivatives has been identified and validated as the human glucagon (B607659) receptor (GCGR). acs.orgnih.govresearchgate.net The glucagon receptor is a Class B G-protein coupled receptor (GPCR) that plays a crucial role in regulating blood glucose levels. Upon binding its endogenous ligand, glucagon, the receptor initiates a signaling cascade that leads to increased hepatic glucose production. The identification of the glucagon receptor as the target was a result of screening chemical libraries for compounds that could modulate the effects of glucagon. nih.govcolab.ws Subsequent optimization of an initial weak antagonist led to the development of highly potent and selective ligands, such as MK-0893, confirming the glucagon receptor as the key molecular target. acs.orgnih.gov

Ligand-Receptor Interaction Dynamics

The interaction between N-substituted pyrazolylethyl beta-alanine derivatives and the glucagon receptor is characterized by a specific and high-affinity binding. This interaction effectively prevents the binding of the natural ligand, glucagon, and thereby inhibits the receptor's function.

Current research on MK-0893 and similar derivatives points towards a competitive binding mode at the glucagon receptor rather than an allosteric one. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.gov While allosteric modulation is a known mechanism for other GPCRs, the primary mechanism described for this class of compounds at the glucagon receptor is competitive antagonism. acs.orgnih.govresearchgate.net

Studies have demonstrated that compounds such as MK-0893 act as reversible and competitive antagonists of the glucagon receptor. acs.orgnih.govresearchgate.net This means they bind to the same site on the receptor as glucagon, directly competing with it. The high binding affinity of this derivative for the receptor allows it to effectively displace glucagon and block its ability to activate the receptor. The potency of this competitive antagonism is highlighted by the low IC50 value of 6.6 nM for binding affinity. acs.orgnih.gov This competitive and reversible nature is a key aspect of its mechanism, allowing for a controlled and non-permanent blockade of glucagon signaling.

Downstream Signaling Pathway Interrogation (e.g., cAMP pathway)

Activation of the glucagon receptor by glucagon leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). nih.gov N-substituted pyrazolylethyl beta-alanine derivatives, by acting as antagonists at the glucagon receptor, effectively inhibit this downstream signaling pathway.

The selectivity of this inhibitory action is also a significant finding. MK-0893 is highly selective for the glucagon receptor over other related Class B GPCRs, such as the glucagon-like peptide-1 receptor (GLP-1R) and the gastric inhibitory polypeptide receptor (GIPR), as shown by its significantly higher IC50 values for these receptors. acs.orgnih.gov

ReceptorIC50 (nM) for MK-0893
Glucagon Receptor (GCGR)15.7
Gastric Inhibitory Polypeptide Receptor (GIPR)1020
Pituitary Adenylate Cyclase-Activating Polypeptide 1 Receptor (PAC1)9200
Glucagon-Like Peptide-1 Receptor (GLP-1R)>10000

Modulation of Cellular Processes (e.g., Glucagon-induced Hepatic Glucose Production, Glycogenolysis)

The ultimate physiological effect of N-substituted pyrazolylethyl beta-alanine derivatives, acting as glucagon receptor antagonists, is the modulation of key cellular processes involved in glucose homeostasis, primarily in the liver. Glucagon's primary role is to stimulate the liver to produce glucose through glycogenolysis (the breakdown of glycogen) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors).

By blocking the glucagon receptor and inhibiting the downstream cAMP signaling pathway, these compounds effectively blunt glucagon's ability to stimulate hepatic glucose production. acs.orgnih.gov In preclinical studies using humanized glucagon receptor (hGCGR) mice, MK-0893 was shown to inhibit glucagon-induced glucose elevation. acs.orgnih.gov Furthermore, studies with perfused livers from these mice demonstrated an inhibition of glucagon-induced glycogenolysis. acs.org This direct modulation of cellular processes in the liver is the key to the therapeutic potential of this class of compounds in conditions characterized by excessive glucagon activity.

Structure Activity Relationship Sar Studies and Lead Optimization

Design Principles for Pyrazole (B372694) and Beta-Alanine (B559535) Moieties

The design of molecules incorporating both pyrazole and beta-alanine scaffolds is rooted in the principle of molecular hybridization, which combines two or more pharmacophores to create a new compound with potentially enhanced affinity, selectivity, or improved pharmacokinetic properties. mdpi.com

Pyrazole Moiety: The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. nih.govmdpi.com Its five-membered aromatic structure with two adjacent nitrogen atoms allows it to act as both a hydrogen bond donor (the N-H group) and acceptor (the sp2 nitrogen), facilitating strong interactions with biological targets like protein kinases. mdpi.comnih.gov The stability of the pyrazole ring to metabolic degradation, compared to other heterocycles like imidazole, further enhances its appeal in drug design. mdpi.com The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds, underscoring the biocompatibility of this scaffold. nih.gov

Beta-Alanine Moiety: Beta-alanine and its derivatives serve multiple roles in drug design. As a non-proteinogenic amino acid, it provides a flexible linker between two pharmacophoric groups, allowing for optimal spatial orientation within a receptor's binding site. The length and flexibility of the beta-alanine linker can be crucial for activity. nih.govmdpi.com Furthermore, the carboxylic acid and amino groups of beta-alanine can participate in key hydrogen bonding or ionic interactions with target proteins, contributing directly to the compound's biological effect. nih.gov Its inclusion can also modify physicochemical properties such as solubility and membrane permeability.

In N-[2-(1H-pyrazol-1-yl)ethyl]-beta-alanine, the pyrazole ring acts as the primary pharmacophore, while the ethyl-beta-alanine portion serves as a linker that positions the carboxylic acid group for potential interactions with a biological target.

Impact of Substituent Modifications on Biological Potency and Selectivity

SAR studies on a vast number of pyrazole derivatives have demonstrated that modifications to the core structure significantly influence biological potency and selectivity. researchgate.netfrontiersin.org These findings provide a framework for predicting how changes to this compound might affect its activity.

Substitutions on the Pyrazole Ring: The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring (positions 3, 4, and 5). researchgate.netpharmajournal.net

Electron-donating vs. Electron-withdrawing Groups: The introduction of electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., halogens, nitro) can modulate the electronic properties of the ring, affecting its binding affinity to targets. mdpi.comresearchgate.net For instance, in a series of pyrazole-naphthalene derivatives, the presence of an electron-donating ethoxy group on an attached phenyl ring resulted in a five-fold increase in anticancer activity compared to the reference drug cisplatin. mdpi.com

Steric and Hydrophobic Effects: The size and hydrophobicity of substituents are critical. Bulky groups can enhance binding through hydrophobic interactions but may also cause steric hindrance, reducing activity. researchgate.net The addition of a methyl group to the pyrazole ring in some series has been shown to improve biological activity by favoring interactions with hydrophobic domains in a protein's binding site. nih.gov

Modifications of the Linker and Terminal Groups: Changes to the ethyl-beta-alanine linker would also be expected to impact activity.

Chain Length: Studies on related pyrazole derivatives with aliphatic amine chains have shown that altering the length of the carbon chain can subtly but significantly change biological effects, such as analgesic and anti-inflammatory activity. nih.govmdpi.com

Terminal Group: The terminal carboxylic acid of the beta-alanine moiety is a key interaction point. Esterification or amidation of this group would drastically alter the compound's properties, abolishing its ability to form ionic bonds and significantly changing its polarity and hydrogen bonding capacity.

The table below summarizes the impact of various substituents on the biological activity of different pyrazole-based compound series, as reported in the literature.

Compound SeriesSubstituent ModificationPositionObserved Effect on Biological Activity
Pyrano[2,3-c]pyrazolesHalo-substituted phenylPyrazole ringEnhanced antibacterial activity
Pyrazole-arylethanonesAryl group with electron-donating groupsPyrazole ringIncreased cytotoxicity against cancer cell lines
Pyrazole-naphthalenesEthoxy group on phenyl ringN-1 position5-fold increase in anticancer activity
Pyrazole-imidazolineMethyl group additionPyrazole ringImproved interaction with hydrophobic domains
Pyrazole-triazolesChlorine atoms on triazole moietySide chainGood anti-inflammatory potency

This table is generated based on findings from multiple studies on different classes of pyrazole derivatives. nih.govmdpi.commdpi.comnih.gov

Pharmacophore Modeling and Optimization Strategies

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. clinicsearchonline.org For pyrazole-based compounds, common pharmacophoric features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

In the context of this compound, a hypothetical pharmacophore model would include:

A hydrogen bond donor feature corresponding to the N-H of the pyrazole ring.

A hydrogen bond acceptor feature from the second nitrogen of the pyrazole ring.

An additional hydrogen bond donor (N-H) and acceptor (C=O) from the beta-alanine moiety.

A hydrophobic/aromatic feature from the pyrazole ring itself.

Lead optimization strategies for pyrazole derivatives often involve modifying the structure to better fit a derived pharmacophore model. nih.govresearchgate.net For example, if a model indicates an unoccupied hydrophobic pocket in the target's active site, a hydrophobic group like a methyl or phenyl ring might be added to the pyrazole core to enhance binding affinity. nih.gov Docking simulations of pyrazole-based inhibitors into the active sites of enzymes like cyclooxygenase (COX-2) or protein kinases have confirmed the importance of the pyrazole's nitrogen atoms in forming key hydrogen bonds with hinge region residues of the protein. nih.govnih.gov Optimization efforts focus on strengthening these interactions and introducing new ones to improve potency and selectivity. nih.gov

Computational Approaches to SAR Prediction

Computational chemistry provides powerful tools for predicting the biological activity of novel compounds and understanding their SAR, thereby accelerating the drug discovery process. researchgate.net

Quantitative Structure-Activity Relationships (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For pyrazole derivatives, 2D and 3D-QSAR studies have been widely used to identify the key physicochemical descriptors that govern their activity. mdpi.com These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP).

For example, a QSAR study on a series of pyrazole-based anti-inflammatory agents might reveal that activity is positively correlated with descriptors for hydrophobicity and negatively correlated with steric bulk at a specific position on the ring. Such a model can then be used to predict the anti-inflammatory activity of new, unsynthesized pyrazole analogs, including this compound.

The following table presents an example of descriptors used in a hypothetical QSAR model for a series of bioactive pyrazole compounds.

DescriptorTypeCorrelation with ActivityImplication for Design
LogPHydrophobicityPositiveIncreasing lipophilicity may enhance activity.
Molecular WeightSteric/SizeNegativeSmaller, more compact molecules may be preferred.
Dipole MomentElectronicPositiveHigher polarity may favor binding interactions.
Hydrogen Bond DonorsPhysicochemicalPositiveEssential for interaction with target residues.

Chemical Similarity Assessment

The principle of chemical similarity states that structurally similar molecules are likely to have similar biological activities. This concept is a cornerstone of virtual screening and lead optimization. mdpi.com To predict the potential activities of this compound, its structural similarity to known bioactive compounds in large chemical databases can be assessed.

Similarity is calculated using various molecular fingerprints (which encode structural features into binary strings) and metrics like the Tanimoto coefficient. If the compound shows high similarity to a cluster of known kinase inhibitors, for example, it can be prioritized for synthesis and testing for that activity. This approach leverages existing SAR data to guide the exploration of new chemical space.

Machine Learning in Activity Prediction (e.g., PASS)

Machine learning (ML) models are increasingly used to predict the biological activity of compounds by learning complex SARs from large datasets. ijcrt.orgnih.govresearchgate.netnih.gov Algorithms like random forests, support vector machines, and deep neural networks can be trained on thousands of compounds and their associated activities to build predictive models. researchgate.net

One widely used tool is PASS (Prediction of Activity Spectra for Substances) . PASS is a computer program that predicts a broad spectrum of biological activities for a given chemical structure based on a training set of over a million known active compounds. nih.govzenodo.orggenexplain.combmc-rm.orggenexplain.com The input is the 2D structure of a molecule, and the output is a list of potential biological activities, each with a calculated probability of being active (Pa) and inactive (Pi). zenodo.orggenexplain.com Activities where Pa > Pi are considered possible for the compound. genexplain.com This allows for an in silico screening of a novel compound like this compound against thousands of potential biological effects, helping to identify promising therapeutic applications and potential off-target effects early in the discovery process. zenodo.org The average accuracy of PASS predictions is reported to be around 95%. nih.govgenexplain.com

Following a comprehensive review of publicly available scientific literature, no specific preclinical pharmacological data was found for the compound “this compound” corresponding to the requested outline. The search did not yield in vivo efficacy studies in rodent or primate models for glucose homeostasis, nor did it provide in vivo data on antimicrobial or antitumor activities for this exact molecule. Furthermore, no in vitro pharmacological investigations, including cell-based efficacy assays or drug-drug interaction profiles, specifically for “this compound” could be located.

Research in this area has focused on more complex derivatives. For instance, significant research has been conducted on compounds where the pyrazolylethyl beta-alanine scaffold is part of a larger molecular structure, such as glucagon (B607659) receptor antagonists for the treatment of type II diabetes. These studies have demonstrated effects on glucose metabolism in various animal models, including hGCGR mice, ob/ob mice, and rhesus monkeys. However, these findings are specific to the complex derivatives and cannot be scientifically attributed to the parent compound “this compound”.

The broader class of pyrazole derivatives has been investigated for a range of biological activities, including potential antimicrobial and anti-inflammatory properties. Similarly, various derivatives have been assessed for antitumor activity in vitro and in vivo. In vitro studies using different cell lines, such as Chinese Hamster Ovary (CHO) cells, have been employed to evaluate the cellular effects and mechanisms of action of related compounds. However, this body of research does not provide the specific data required to detail the preclinical pharmacological profile of “this compound” as per the requested article structure.

Due to the absence of specific data for “this compound” in the scientific literature, it is not possible to provide the detailed preclinical pharmacological assessments as outlined.

Preclinical Pharmacological Assessments of N Substituted Pyrazolylethyl Beta Alanine Compounds Non Human in Vivo Models

In Vitro Pharmacological Investigations

Cytotoxicity Evaluation in Non-Human Cell Lines

Direct studies evaluating the cytotoxic effects of N-[2-(1H-pyrazol-1-yl)ethyl]-beta-alanine in non-human cell lines have not been prominently reported in the available literature. Generally, the pyrazole (B372694) nucleus is a component of various compounds that have been investigated for their pharmacological activities, including potential anticancer effects. For instance, certain thiazole-pyrazole derivatives have demonstrated cytotoxic efficacy against cancer cell lines such as MCF-7. frontiersin.org

The assessment of cytotoxicity for a novel compound like this compound would typically involve in vitro assays using a panel of established non-human cancer and normal cell lines. Such studies are crucial for determining the compound's potential as a therapeutic agent and for understanding its mechanism of action at the cellular level. The evaluation would quantify the concentration of the compound required to inhibit cell growth or induce cell death, providing key insights into its potency and selectivity.

Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation Studies in Preclinical Species

Specific pharmacokinetic data detailing the absorption, distribution, and metabolism of this compound in animal models such as rats and dogs are not available in the reviewed scientific literature. The pyrazole core is recognized for its unique physicochemical properties that can lead to favorable pharmacokinetic profiles in drug candidates. rsc.orgnih.gov

A typical preclinical pharmacokinetic study in rats and dogs would involve administering the compound and subsequently measuring its concentration in plasma and various tissues over time. This would provide critical parameters such as bioavailability, volume of distribution, clearance, and half-life. Understanding the metabolic fate of the compound is also a key objective, identifying the primary metabolites and the enzymes responsible for their formation. Such information is fundamental for predicting the compound's behavior in humans and for designing further clinical studies.

Emerging Research Directions and Future Perspectives for N Substituted Pyrazolylethyl Beta Alanine Chemistry

Development of Novel Analogues and Derivatives with Enhanced Profiles

A primary focus of ongoing research is the rational design and synthesis of novel analogues of N-[2-(1H-pyrazol-1-yl)ethyl]-beta-alanine with superior activity, selectivity, and pharmacokinetic properties. The pyrazole (B372694) core offers multiple sites for substitution, allowing for fine-tuning of a molecule's biological effects. nih.govmdpi.com Researchers are exploring modifications to both the pyrazole ring and the beta-alanine (B559535) side chain to create derivatives targeting a wide array of biological targets.

Key strategies in developing these enhanced profiles include:

Substitution on the Pyrazole Ring: Introducing various functional groups onto the pyrazole ring can drastically alter the compound's interaction with biological targets. For example, aryl-substituted pyrazoles have shown importance in medicinal chemistry, with some demonstrating inhibitory activity against enzymes like HIV-1 reverse transcriptase. researchgate.net

Creation of Fused Heterocyclic Systems: Fusing the pyrazole ring with other heterocyclic structures, such as pyrimidines or pyridines, can create rigid, complex scaffolds with novel biological activities. mdpi.com These pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines are being investigated for their therapeutic potential. mdpi.com

Modification of the Beta-Alanine Moiety: Altering the beta-alanine portion of the molecule or using it as a linker to attach other pharmacophores can lead to compounds with new mechanisms of action.

The biological activities of pyrazole derivatives are extensive, with studies reporting anti-inflammatory, anticancer, antiviral, antimicrobial, and anticonvulsant properties. nih.govsmolecule.com The development of new analogues aims to optimize these activities. For instance, certain pyrazolic chalcones have shown potent activity against leukemia and renal cancer cell lines, with GI50 values (the concentration causing 50% growth inhibition) in the micromolar range. nih.gov

Compound Class/DerivativeBiological Target/ActivityKey Findings
(E)-1-aryl-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-onesAnticancer (Leukemia, Renal Cancer)Showed potent activity against various cell lines, with GI50 values ranging from 0.04 µM to 11.4 µM. nih.gov
4,5-Disubstituted Pyrazole DerivativesAntiviralA derivative with a chloro group exhibited potent antiviral activity against a broad panel of viruses in cell cultures. nih.gov
N-methanesulfonyl pyridinyl-substituted pyrazole derivativesAnti-inflammatory (Canine COX-2 Inhibition)A lead compound was identified as a highly potent and selective canine COX-2 inhibitor with an IC50 of 0.012 µM and over 4000-fold selectivity against COX-1. nih.gov
Pyrazole-containing α-amino acidsN-methyl-D-aspartic acid (NMDA) receptor antagonism3-Carboxypyrazole α-amino acids act as antagonists of the NMDA receptor, indicating potential in neuropharmacology. rsc.org
3-Substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamideAnticonvulsant & NeuroprotectiveA derivative showed neuroprotective activity with an IC50 of 159.20 µM. nih.gov

Applications in Agrochemical and Material Sciences

Beyond pharmaceuticals, the pyrazole scaffold is a mainstay in the agrochemical industry and a versatile building block in material sciences. orientjchem.orgresearchgate.net This opens promising avenues for this compound and its derivatives.

In agrochemicals , pyrazole derivatives are widely used as insecticides, fungicides, and herbicides. royal-chem.com Their effectiveness in controlling pests and weeds is well-documented. royal-chem.com For example, pyraclostrobin (B128455) is a prominent fungicide used to manage various diseases in crops. royal-chem.com The structural features of N-substituted pyrazolylethyl beta-alanines make them attractive candidates for screening and development as new agrochemical agents with potentially novel modes of action or improved environmental profiles. ias.ac.in

In material sciences , the applications of pyrazoles are diverse. They are used in the manufacturing of dyes, such as pyrazolone (B3327878) dyes, and plastics. royal-chem.com The conjugated nature of the pyrazole ring also lends itself to the development of materials with unique photophysical properties, including fluorescent sensors and conductive polymers for solar energy applications. royal-chem.commdpi.com Research into pyrazole-based organic materials could lead to the use of this compound derivatives in creating new polymers, dyes, or functional materials with tailored electronic and optical properties. royal-chem.comias.ac.in

Advancements in Synthetic Methodologies

The efficient and sustainable synthesis of this compound and its derivatives is crucial for enabling further research and application. Traditional methods for pyrazole synthesis often involve the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.comnih.gov While effective, modern research focuses on improving these methods in terms of yield, selectivity, and environmental impact.

Recent advancements in synthetic methodologies include:

Novel Catalysts: The use of advanced catalysts, such as nano-ZnO, has been shown to produce 1,3,5-substituted pyrazoles with exceptional yields (up to 95%) and short reaction times. mdpi.com Silver-catalyzed reactions have also proven efficient for synthesizing specific derivatives like 3-CF3-pyrazoles. mdpi.com

Green Chemistry Approaches: Environmentally friendly techniques are being increasingly adopted. These include microwave-assisted and ultrasound-assisted reactions, which can accelerate reaction times and improve yields. Furthermore, the use of water as a solvent and the development of one-pot, multicomponent reactions (MCRs) reduce waste and simplify procedures. mdpi.com MCRs are particularly efficient, allowing for the construction of complex molecules like dihydropyrano[2,3-c]pyrazoles in a single step from multiple starting materials. mdpi.com

Advanced Reaction Pathways: Beyond classical cyclocondensation, methods such as 1,3-dipolar cycloaddition reactions are being employed to create specific substituted pyrazoles. nih.govmdpi.com For the beta-alanine component, facile, single-step methods for N-alkylation are being developed to avoid complex protection-deprotection steps, making the synthesis of N-substituted beta-alanines more scalable and efficient. nih.gov The Michael addition of nucleophiles to dehydroalanine (B155165) derivatives also presents a viable route for creating β-substituted alanines in high yields under mild conditions. researchgate.net

These advancements are making the synthesis of structurally diverse pyrazole derivatives more accessible, cost-effective, and sustainable, which is essential for exploring their full potential. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the process of chemical discovery, and the field of pyrazole chemistry is no exception. eurasianjournals.com These computational tools offer powerful methods to accelerate the design-synthesis-test cycle, reducing the time and cost associated with bringing new molecules to application. nih.gov

Key applications of AI and ML in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms are used to build QSAR models that establish a mathematical correlation between the structural features of pyrazole derivatives and their biological activity. jmpas.com These models can predict the activity of untested compounds, providing valuable insights into which structural modifications are most likely to lead to enhanced profiles. jmpas.comnih.gov

Virtual Screening and Molecular Docking: Deep learning and molecular docking techniques allow researchers to screen vast virtual libraries, containing tens of thousands of potential pyrazole-based structures, against a specific biological target. eurasianjournals.comnih.gov This process identifies top candidates for synthesis and testing, focusing laboratory efforts on the most promising molecules. nih.gov

Rational Drug Design: By combining combinatorial chemistry principles with deep learning and binding free energy calculations, researchers can rationally design novel pyrazole derivatives with optimized binding to a target. researchgate.netnih.gov This integrated approach was successfully used to design potential inhibitors of the SARS-CoV-2 main protease. nih.gov

These computational strategies provide a framework for future discovery, enabling a more targeted and efficient exploration of the vast chemical space of N-substituted pyrazolylethyl beta-alanine derivatives. researchgate.neteurasianjournals.com

Q & A

Q. What are the recommended synthetic routes for N-[2-(1H-pyrazol-1-yl)ethyl]-beta-alanine, and how can intermediates be characterized?

Methodological Answer: The compound can be synthesized via a multi-step process involving (1) coupling pyrazole derivatives with ethylenediamine analogs and (2) introducing the beta-alanine moiety through carbodiimide-mediated amidation. Key intermediates should be characterized using 1H^1H-/13C^{13}C-NMR to confirm regioselectivity of pyrazole substitution and LC-MS to verify molecular weights. Purity assessment via HPLC (≥95%) is critical before proceeding to biological assays .

Q. How can researchers validate the structural integrity of this compound using crystallographic methods?

Methodological Answer: Single-crystal X-ray diffraction (SXRD) with the SHELX suite (e.g., SHELXL for refinement) is recommended. Optimize crystallization using solvent vapor diffusion (e.g., dichloromethane/methanol). Hydrogen-bonding patterns and torsion angles should be analyzed to confirm the spatial arrangement of the pyrazole and beta-alanine groups .

Q. What analytical techniques are suitable for assessing the stability of this compound under varying pH conditions?

Methodological Answer: Conduct forced degradation studies by incubating the compound in buffers (pH 1–13) at 40°C for 48 hours. Monitor degradation via UPLC-PDA-MS to identify hydrolytic byproducts (e.g., pyrazole cleavage or ester hydrolysis). Quantify stability using Arrhenius kinetics to predict shelf-life .

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanism of action of this compound as a glucagon receptor antagonist?

Methodological Answer: Use competitive radioligand binding assays (125I^{125}I-glucagon) on HEK-293 cells expressing human glucagon receptors. Determine IC50_{50} values and compare with MK-0893, a known beta-alanine-derived antagonist. Validate functional antagonism via cAMP inhibition assays (IC50_{50} < 10 nM suggests high potency) .

Q. How can researchers resolve contradictions in reported binding affinities of pyrazole-ethyl-beta-alanine derivatives?

Methodological Answer: Discrepancies may arise from receptor isoform variability or assay conditions. Perform parallel studies using standardized protocols: (1) Use CRISPR-Cas9-engineered cells expressing uniform receptor variants; (2) Control for endogenous ligand interference via siRNA knockdown. Cross-validate with surface plasmon resonance (SPR) for kinetic binding analysis .

Q. What methodologies are effective for identifying degradation impurities in long-term stability studies?

Methodological Answer: Accelerated stability testing (40°C/75% RH for 6 months) coupled with HRMS/MS for structural elucidation of impurities. Synthesize suspected degradants (e.g., N-dealkylated pyrazole or oxidized beta-alanine) as reference standards. Quantify using a validated HPLC-DAD method with gradient elution (LOQ ≤ 0.1%) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

Methodological Answer: Perform molecular dynamics simulations (e.g., Desmond) to assess solubility and membrane permeability. Use QSAR models to predict metabolic hotspots (e.g., CYP3A4-mediated oxidation). Prioritize derivatives with lower topological polar surface area (TPSA < 90 Ų) for improved blood-brain barrier penetration .

Contradictions and Resolution

  • Synthesis Yield Variability : Discrepancies in reported yields (30–70%) may stem from differing protecting group strategies (e.g., tert-butoxycarbonyl vs. benzyl). Resolve by comparing orthogonal protection/deprotection routes .
  • Receptor Selectivity : Some studies report off-target effects on GLP-1 receptors. Address via selectivity screening against a panel of Class B GPCRs (e.g., GIPR, PAC1R) using β-arrestin recruitment assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.